molecular formula C15H16N4O3 B3718368 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B3718368
M. Wt: 300.31 g/mol
InChI Key: VTYZTFGUFIAJLA-LZYBPNLTSA-N
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Description

This compound belongs to the class of carbohydrazide derivatives, characterized by a tetrahydroindazole core fused with a hydrazone-linked aromatic substituent. Its structure features a 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide backbone, with an (E)-configured 2,4-dihydroxyphenyl group at the hydrazone position. The presence of two hydroxyl groups at the 2- and 4-positions of the phenyl ring distinguishes it from analogs with methoxy, tert-butyl, or mixed hydroxy-methoxy substituents.

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-10-6-5-9(13(21)7-10)8-16-19-15(22)14-11-3-1-2-4-12(11)17-18-14/h5-8,20-21H,1-4H2,(H,17,18)(H,19,22)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYZTFGUFIAJLA-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, inhibiting or modifying their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives reported in the literature, differing primarily in the substituents on the phenyl ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent Features Potential Implications Evidence ID
Target compound (2,4-dihydroxyphenyl) C₁₆H₁₈N₄O₃ 314.34 g/mol Two hydroxyl groups (electron-withdrawing) Enhanced hydrogen bonding, increased polarity
N′-(4-Methoxyphenyl) analog C₁₆H₁₈N₄O₂ 298.35 g/mol 4-methoxy (electron-donating) Reduced solubility in polar solvents
N′-(4-tert-Butylphenyl) analog C₂₀H₂₆N₄O₂ 354.45 g/mol Bulky tert-butyl group (lipophilic) Improved membrane permeability
N′-(3-Hydroxy-4-methoxyphenyl) analog C₁₆H₁₈N₄O₃ 314.34 g/mol Mixed hydroxy-methoxy substituents Balanced polarity and steric effects

Key Observations

Electronic Effects: The 2,4-dihydroxyphenyl substituent in the target compound introduces strong electron-withdrawing effects due to hydroxyl groups, which may enhance interactions with polar biological targets (e.g., kinases or DNA) .

Solubility and Bioavailability :

  • The tert-butylphenyl analog () exhibits higher lipophilicity (MW = 354.45 g/mol), favoring passive diffusion across lipid membranes but limiting aqueous solubility .
  • The target compound’s dihydroxyphenyl group likely improves water solubility compared to tert-butyl or methoxy analogs, though this may vary with pH due to hydroxyl ionization .

Synthetic Accessibility :

  • All analogs, including the target compound, are likely synthesized via acid-catalyzed condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with substituted benzaldehydes, as described in for related hydrazines .

Biological Activity

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, a compound featuring a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its pharmacological implications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15H16N4O3
  • Molecular Weight : 300.31 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antitumor properties. For instance, research on related indazole derivatives has shown inhibition against various cancer cell lines:

CompoundCell LineIC50 (μM)
Indazole Derivative AHCT-116 (Colon Carcinoma)6.2
Indazole Derivative BT47D (Breast Cancer)27.3

These findings suggest that the structural features of indazole derivatives contribute to their cytotoxic effects on cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Indazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies demonstrate that these compounds can significantly reduce inflammation markers in cell cultures .

Antimicrobial Activity

Antimicrobial properties have also been investigated in similar compounds. The presence of hydroxyl groups in the structure enhances the interaction with microbial membranes, leading to increased antimicrobial activity. Studies have shown that related hydrazone derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the phenolic and hydrazone moieties have been shown to influence their potency and selectivity against various biological targets. For example:

  • Hydroxyl Substituents : Increase solubility and bioavailability.
  • Aromatic Rings : Enhance interactions with target proteins.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives and evaluated their antitumor activity against several cancer cell lines. The study found that specific modifications to the indazole core significantly enhanced cytotoxicity, indicating a promising avenue for drug development focused on cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Umesha et al. explored the anti-inflammatory mechanisms of hydrazone derivatives similar to our compound. The results indicated that these compounds inhibited NF-kB activation, leading to reduced expression of inflammatory markers in macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

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